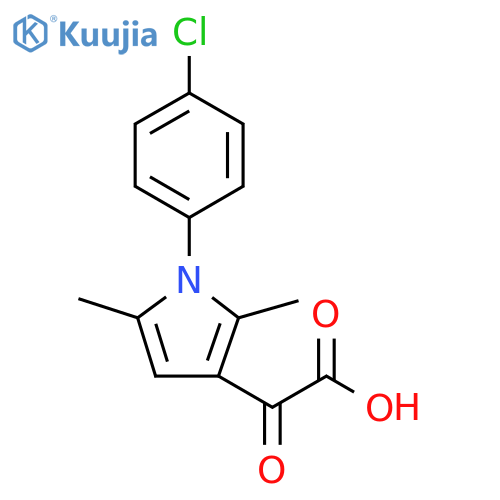

Cas no 866152-57-0 (1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-)

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-

-

- MDL: MFCD05669369

- インチ: 1S/C14H12ClNO3/c1-8-7-12(13(17)14(18)19)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19)

- InChIKey: FVXHWXOFTWVFCO-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C)N1C1C=CC(Cl)=CC=1)C(=O)C(=O)O

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-0955-5MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 5mg |

£46.00 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633888-2mg |

2-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid |

866152-57-0 | 98% | 2mg |

¥578.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633888-1mg |

2-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoacetic acid |

866152-57-0 | 98% | 1mg |

¥436.00 | 2024-04-27 | |

| Key Organics Ltd | MS-0955-100MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 100mg |

£146.00 | 2023-09-09 | |

| Key Organics Ltd | MS-0955-1MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 1mg |

£37.00 | 2023-09-09 | |

| Key Organics Ltd | MS-0955-10MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 10mg |

£63.00 | 2023-09-09 | |

| Key Organics Ltd | MS-0955-20MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 20mg |

£76.00 | 2023-03-10 | |

| abcr | AB346336-100mg |

2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid; . |

866152-57-0 | 100mg |

€283.50 | 2025-02-15 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00915252-1g |

2-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| Key Organics Ltd | MS-0955-50MG |

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid |

866152-57-0 | >90% | 50mg |

£102.00 | 2023-09-09 |

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo- 関連文献

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-に関する追加情報

1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo

The compound 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo (CAS No. 866152-57-0) is a structurally complex organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile applications in drug discovery and organic synthesis. The molecule's structure incorporates a pyrrole ring fused with an acetic acid moiety, substituted with a 4-chlorophenyl group and two methyl groups at positions 2 and 5. The α-keto group further enhances its reactivity and functional diversity.

Recent studies have highlighted the antimicrobial properties of this compound, particularly against gram-positive bacteria. Researchers have found that the chlorophenyl substituent plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. This finding has opened new avenues for its potential use in developing novel antibiotics, especially in light of the growing resistance to conventional treatments.

In addition to its antimicrobial activity, 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo has shown promising results in anticancer research. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting mitochondrial pathways. The methyl groups at positions 2 and 5 contribute to the molecule's lipophilicity, which is essential for its cellular uptake and bioavailability.

The synthesis of this compound involves a multi-step process that includes Friedel-Crafts acylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, reducing production costs and improving yield. These improvements have made the compound more accessible for large-scale studies and potential commercial applications.

From a structural perspective, the pyrrole ring serves as a rigid framework that facilitates molecular interactions with biological targets. The presence of the α-keto group introduces additional functional diversity, allowing for further chemical modifications to enhance specific pharmacological properties. For instance, researchers have explored the substitution of chlorine with other halogens to study their effects on bioactivity.

Moreover, computational studies using molecular docking techniques have revealed that this compound has potential as a kinase inhibitor, which is critical in various signaling pathways associated with diseases such as cancer and inflammation. The dimethyl substitution pattern contributes to its selectivity by optimizing interactions within the active site of target enzymes.

In terms of environmental impact, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, further research is required to assess its long-term effects on ecosystems and develop strategies for safe disposal.

Looking ahead, the integration of artificial intelligence (AI) in drug design is expected to accelerate the discovery of new analogs based on this compound's structure. AI-driven platforms can predict optimal substitution patterns and identify potential off-target effects before experimental validation.

In conclusion, 1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo (CAS No. 866152-57-0) represents a promising lead compound with diverse applications in medicine and materials science. Its unique structure and versatile functional groups make it an ideal candidate for further exploration in both academic research and industrial development.

866152-57-0 (1H-Pyrrole-3-acetic acid, 1-(4-chlorophenyl)-2,5-dimethyl-α-oxo-) 関連製品

- 2503208-24-8(2-Chloro-3-ethynylbenzoic acid)

- 1505872-13-8(4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione)

- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

- 2228086-01-7(methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate)

- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)

- 2703768-55-0(2-(2,6-dioxopiperidin-3-yl)-5-(2-methylpiperidin-3-yl)amino-2,3-dihydro-1H-isoindole-1,3-dione)

- 1893612-63-9(3-(5-bromo-2-methylphenyl)-2,2-difluoropropanoic acid)

- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)

- 1248279-60-8(1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol)

- 81443-46-1(2-4-(Bromomethyl)phenylthiophene)